![molecular formula C26H22N4O3S B2717255 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687581-54-0](/img/structure/B2717255.png)

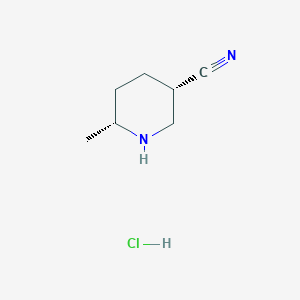

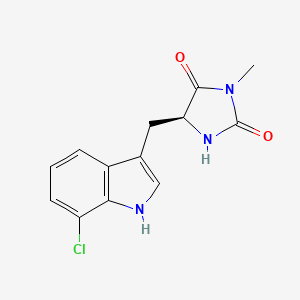

4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties .

Synthesis Analysis

A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity .Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidines involves a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-2-yl motif, which has been the subject of various synthetic and functionalization studies aiming at exploring its potential in developing new pharmacological agents and materials with unique properties. For instance, research into similar compounds has led to the discovery of new antithrombotic compounds with favorable cerebral and peripheral effects, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994). These findings are complemented by studies on the synthesis and functionalization of pyrimido[2,1-c][1,2,4]triazine derivatives, further expanding the chemical utility and application scope of such compounds (Jakubkienė, Cėpla, Burbulienė, & Vainilavicius, 2012).

Antimicrobial and Anti-inflammatory Applications

The exploration of heterocyclic compounds derived from pyrimidine and pyrido[1,2-a]pyrimidin has led to the synthesis of novel compounds with significant biological activities. For example, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated potent anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized as ligands in co-crystallization processes to create novel supramolecular assemblies. These studies have showcased the ability of such compounds to form hydrogen-bonded networks, offering insights into the design of new materials with potential applications in catalysis, separation, and sensing technologies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Mécanisme D'action

Target of Action

The primary target of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that plays a central role in the insertion of viral DNA into the genome of host cells .

Mode of Action

The compound interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety of this compound chelate the Mg^2+ ion .

Biochemical Pathways

The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation. By inhibiting the integrase, this compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus .

Pharmacokinetics

The ADME properties and bioavailability of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[740It is noted that all tested compounds presented no significant cytotoxicity at a concentration of 100 μm .

Result of Action

The molecular and cellular effects of the compound’s action result in moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures. Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .

Propriétés

IUPAC Name |

3-benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4a,5,6,7,8,9a-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c31-22-14-18(27-21-12-6-7-13-28(21)22)16-30-25-23(19-10-4-5-11-20(19)34-25)24(32)29(26(30)33)15-17-8-2-1-3-9-17/h1-3,6-9,12-14,23,25H,4-5,10-11,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAZPSNPZMCTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3C(S2)N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=O)N6C=CC=CC6=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)

![2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2717183.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)

![1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2717190.png)

![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2717195.png)